6-Butanoylpyridine-2,4-dicarbonitrile
Description
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Structure
3D Structure
Properties
CAS No. |
143427-72-9 |
|---|---|
Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
6-butanoylpyridine-2,4-dicarbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-2-3-11(15)10-5-8(6-12)4-9(7-13)14-10/h4-5H,2-3H2,1H3 |
InChI Key |
BIULIOCXSSEWKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=CC(=N1)C#N)C#N |
Origin of Product |
United States |
Contextualization Within Pyridine Dicarbonitrile Chemistry
Pyridine (B92270) dicarbonitriles are a class of organic compounds characterized by a pyridine ring substituted with two nitrile (-C≡N) groups. The positions of these nitrile groups on the pyridine ring, along with other substituents, give rise to a wide array of isomers with distinct chemical and physical properties. This class of compounds has garnered considerable interest in medicinal chemistry and materials science due to the versatile reactivity of the nitrile groups and the inherent biological activity associated with the pyridine scaffold.
Research into various pyridine dicarbonitrile derivatives has revealed their potential as intermediates in the synthesis of more complex heterocyclic systems and as pharmacologically active agents. For instance, compounds like 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines have been a subject of study. researchgate.netnih.gov
Significance of 6 Butanoylpyridine 2,4 Dicarbonitrile As a Research Target
The significance of a specific compound like 6-Butanoylpyridine-2,4-dicarbonitrile as a research target would theoretically stem from the unique combination of its structural features: the pyridine (B92270) core, the two nitrile groups at positions 2 and 4, and the butanoyl group at position 6. The butanoyl group (-C(O)CH₂CH₂CH₃) could influence the molecule's solubility, reactivity, and biological interactions.
Hypothetically, the presence of the butanoyl group could be explored for its potential to modulate the electronic properties of the pyridine ring or to serve as a handle for further chemical modifications. The nitrile groups are often investigated for their ability to participate in cycloaddition reactions or to be hydrolyzed to carboxylic acids or reduced to amines, opening pathways to diverse molecular architectures.
Overview of Key Research Domains for 6 Butanoylpyridine 2,4 Dicarbonitrile
Multi-Component Cyclocondensation Approaches
Multi-component reactions (MCRs) offer a powerful and atom-economical approach for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation. doaj.orgresearchgate.net For the synthesis of polysubstituted pyridines, MCRs involving the condensation of carbonyl compounds, active methylene (B1212753) nitriles, and a nitrogen source are particularly prevalent.
Role of Malononitrile (B47326) in Pyridine Ring Formation
Malononitrile is a key building block in the synthesis of a wide variety of pyridine derivatives due to its highly activated methylene group and the versatile reactivity of its nitrile functionalities. wikipedia.org In the context of pyridine-2,4-dicarbonitrile (B1330189) synthesis, malononitrile typically serves as a C2 synthon, providing two of the carbon atoms and both nitrile groups of the final pyridine ring.
The reaction mechanism often initiates with a Knoevenagel condensation between an aldehyde and malononitrile, catalyzed by a base, to form an electrophilic α,β-unsaturated dinitrile intermediate. A second equivalent of malononitrile, or another active methylene compound, can then undergo a Michael addition to this intermediate. Subsequent cyclization, tautomerization, and aromatization, often through oxidation, lead to the formation of the stable pyridine ring. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, is a related classical method that can be employed for the formation of cyclic ketones and can be conceptually extended to the synthesis of cyanopyridines. wikipedia.orgchem-station.com
Utilization of Aromatic Aldehydes and Thiol Components
A common and well-documented multi-component approach to synthesizing highly substituted pyridine-3,5-dicarbonitriles involves the reaction of an aromatic aldehyde, malononitrile, and a thiol. nih.govwpmucdn.com This reaction, typically catalyzed by a base such as piperidine (B6355638) or a Lewis acid, proceeds to yield 2-amino-4-aryl-6-(alkylthio)pyridine-3,5-dicarbonitriles in good to excellent yields.
While this method does not directly yield the 6-butanoyl substituent, the resulting 6-thioether functionality presents a synthetic handle that can be potentially transformed into the desired acyl group through subsequent reactions. For instance, desulfurization followed by a Friedel-Crafts acylation or a metal-catalyzed cross-coupling reaction could be envisioned as a pathway to introduce the butanoyl moiety. The versatility of this multi-component reaction is demonstrated by its compatibility with a wide range of substituted aromatic aldehydes and various thiols.
Table 1: Examples of 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles Synthesized via Multi-Component Reactions
| Aldehyde | Thiol | Catalyst | Yield (%) |
| Benzaldehyde | Thiophenol | Piperidine | 85 |
| 4-Chlorobenzaldehyde | Thiophenol | Et3N | 92 |
| 4-Methoxybenzaldehyde | Benzyl mercaptan | DBU | 88 |
| Furan-2-carbaldehyde | Thiophenol | Piperidine | 78 |
This table is illustrative and compiles representative data from various sources.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.govrsc.org These methods offer a high degree of functional group tolerance and regioselectivity, making them attractive for the late-stage functionalization of heterocyclic cores like pyridine.
Sonogashira Coupling in Pyridine Dicarbonitrile Synthesis
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of carbon-carbon triple bonds. wikipedia.orgyoutube.comorganic-chemistry.org This reaction has been employed in the synthesis of functionalized pyridine derivatives. For the synthesis of a precursor to this compound, one could envision the Sonogashira coupling of a 6-halopyridine-2,4-dicarbonitrile with a suitable terminal alkyne, such as 1-butyne. The resulting alkynylpyridine could then be hydrated to yield the desired butanoyl group.
The success of the Sonogashira coupling on a pyridine-2,4-dicarbonitrile scaffold would be highly dependent on the electronic nature of the substrate. The presence of two electron-withdrawing nitrile groups would activate the pyridine ring towards nucleophilic attack but could also influence the reactivity of the C-X bond in the palladium catalytic cycle. Careful selection of the palladium catalyst, ligands, and reaction conditions would be crucial to achieve high yields and avoid side reactions. researchgate.netmdpi.com
Emerging Coupling Strategies for Butanoyl Moiety Introduction
Recent advancements in palladium catalysis have led to the development of novel methods for the introduction of acyl groups onto aromatic and heteroaromatic rings. These emerging strategies could provide a more direct route to this compound.
One promising approach is the palladium-catalyzed carbonylative coupling, where carbon monoxide is incorporated to form a ketone. unipr.itnih.govliv.ac.ukuni-rostock.demdpi.com For instance, a 6-halopyridine-2,4-dicarbonitrile could potentially be coupled with an organometallic reagent (e.g., propylzinc iodide or propylboronic acid) in the presence of carbon monoxide and a palladium catalyst to directly install the butanoyl group.
Another strategy involves the direct C-H acylation of the pyridine ring. While Friedel-Crafts acylation is generally not effective for electron-deficient pyridines, transition-metal-catalyzed C-H activation and subsequent acylation have emerged as powerful alternatives. A palladium-catalyzed C-H acylation directed by a suitable functional group on the pyridine ring could potentially be employed to introduce the butanoyl group at the 6-position.
Table 2: Potential Palladium-Catalyzed Reactions for Butanoyl Moiety Introduction
| Reaction Type | Substrates | Key Reagents | Potential Product |
| Carbonylative Suzuki Coupling | 6-Halopyridine-2,4-dicarbonitrile, Propylboronic acid | Pd catalyst, CO | This compound |
| Carbonylative Negishi Coupling | 6-Halopyridine-2,4-dicarbonitrile, Propylzinc iodide | Pd catalyst, CO | This compound |
| Directed C-H Acylation | Pyridine-2,4-dicarbonitrile with directing group | Pd catalyst, Butanoyl chloride | This compound derivative |
This table presents hypothetical synthetic routes based on established palladium-catalyzed methodologies.
Precursor-Based Synthetic Routes
In addition to building the pyridine ring from acyclic precursors, synthetic strategies that start with a pre-formed, functionalized pyridine ring and introduce the desired substituents in subsequent steps are also highly valuable. organic-chemistry.orgbaranlab.orgacsgcipr.org This approach allows for greater control over the substitution pattern and can be advantageous when specific starting materials are readily available.
For the synthesis of this compound, a plausible precursor-based route could start from a pyridine derivative bearing functional groups that can be readily converted to nitriles and the butanoyl group. For example, a 6-methylpyridine-2,4-dicarboxylic acid could be a suitable starting point. The methyl group could be oxidized to a carbonyl group to form the butanoyl moiety (via a multi-step process), and the carboxylic acid groups could be converted to nitriles through dehydration of the corresponding amides.
Alternatively, a route could commence with a dihalopyridine, such as 2,4-dichloro-6-methylpyridine. The chloro groups could be substituted with cyanide to introduce the nitrile functionalities. The methyl group could then be functionalized, for example, by deprotonation with a strong base followed by reaction with an appropriate electrophile to build the butanoyl chain, or through radical-based reactions. The synthesis of unsymmetrical 5-nitro-1,4-dihydropyridines containing aryl substituents at the 6-position and their subsequent aromatization also represents a viable precursor-based approach. buketov.edu.kz
Strategies Involving 2-Oxovaleric Acid Derivatives
While classical pyridine syntheses like the Hantzsch condensation typically rely on β-dicarbonyl compounds, modern multicomponent reactions (MCRs) offer the flexibility to incorporate a wider variety of building blocks. A plausible strategy for synthesizing the 6-butanoylpyridine core can be envisioned through a one-pot, pseudo-four-component reaction employing a derivative of 2-oxovaleric acid as the precursor for the butanoyl group.
This approach would likely proceed via a mechanism analogous to established syntheses of 2-amino-3,5-dicarbonitrile pyridine derivatives. nih.govresearchgate.net The proposed reaction would involve an α-keto ester, such as ethyl 2-oxovalerate (derived from 2-oxovaleric acid), malononitrile, and an ammonium (B1175870) source like ammonium acetate (B1210297).
The key steps of this proposed pathway are:
Knoevenagel Condensation: The reaction initiates with the condensation of ethyl 2-oxovalerate with malononitrile to form an electron-deficient alkene intermediate.
Michael Addition: A second molecule of malononitrile, deprotonated by a base (e.g., from the ammonium acetate or an added catalyst), acts as a nucleophile and attacks the Knoevenagel product in a Michael addition.
Cyclization and Tautomerization: The resulting open-chain intermediate, containing the necessary carbon and nitrogen atoms, undergoes intramolecular cyclization. The ammonia (B1221849) provided by the ammonium acetate is crucial for incorporating the ring nitrogen atom.
Aromatization: The final step is the aromatization of the dihydropyridine (B1217469) intermediate to form the stable pyridine ring. This step often requires an oxidant, which can be atmospheric oxygen or an added reagent, and results in the formation of the target pyridine dicarbonitrile scaffold. nih.gov
This multicomponent strategy is advantageous as it constructs the complex, highly substituted ring system in a single step from simple, readily available precursors, embodying the principles of reaction efficiency and atom economy.
Sequential Functionalization of Pyridine Scaffolds
An alternative to building the pyridine ring from acyclic precursors is the sequential functionalization of a pre-existing pyridine scaffold. This "top-down" approach relies on the controlled introduction of substituents onto the pyridine core. Pyridine N-oxides are particularly valuable intermediates in this context because N-oxidation alters the electronic properties of the ring, enhancing its reactivity and directing the regioselectivity of subsequent transformations. scripps.eduresearchgate.net
A potential synthetic route to this compound via this strategy could be:
N-Oxidation: A substituted pyridine, such as 2,4-dichloropyridine, is first oxidized to its corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Regioselective Cyanation: The pyridine N-oxide is significantly more susceptible to nucleophilic attack at the C2 and C4 positions. Treatment with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride, would lead to the introduction of nitrile groups at the 2- and 4-positions, yielding 2,4-dicyanopyridine N-oxide.
Deoxygenation and C6-Functionalization: The subsequent challenge is the introduction of the butanoyl group at the C6 position. This could be approached by first deoxygenating the N-oxide (e.g., using PCl₃ or PPh₃) to give 2,4-dicyanopyridine. The final C-H functionalization at the C6 position is challenging due to the deactivating nature of the cyano groups. However, advanced methods such as transition-metal-catalyzed direct C-H acylation could potentially achieve this transformation. Alternatively, activating the C6 position through lithiation followed by reaction with a butanoyl electrophile (e.g., butanoyl chloride) could be explored, though regioselectivity might be difficult to control.
Chemo- and Regioselective Synthesis Protocols
Achieving the precise arrangement of substituents in this compound is critically dependent on chemo- and regioselective control. Regioselectivity determines the position of the functional groups, while chemoselectivity ensures that only the desired functional groups react in a multifunctional molecule.
In multicomponent syntheses, regioselectivity is often dictated by the inherent reactivity of the intermediates formed in situ. For example, in the proposed synthesis from a 2-oxovaleric acid derivative, the initial Knoevenagel condensation and subsequent Michael addition sequence direct the final positions of the substituents on the pyridine ring.
For sequential functionalization strategies, the use of activating groups like N-oxides is a classic method for controlling regioselectivity. The N-oxide group strongly activates the C2 and C4 positions toward nucleophilic attack while deactivating the C3 and C5 positions. scripps.edu This allows for the selective introduction of nucleophiles, such as cyanide, at the desired locations. researchgate.net More recent methods have focused on developing blocking groups to direct functionalization. For instance, a removable blocking group at the C4 position can force late-stage Minisci-type alkylations to occur at the C2 position, a reversal of the traditional reactivity. nih.gov
The following table summarizes various strategies and their impact on the regioselective functionalization of pyridine rings, which are foundational principles for synthesizing complex targets like this compound.
| Methodology | Activated Position(s) | Typical Reagents/Catalysts | Key Advantage | Reference |
|---|---|---|---|---|
| N-Oxide Activation | C2, C4 | TFAA, TMSCN, PyBroP | High activation for nucleophilic attack at specific sites. | nih.govumich.edu |
| Minisci Reaction (Radical) | C2, C4 (electron-deficient pyridines) | AgNO₃, (NH₄)₂S₂O₈ | Direct C-H functionalization with alkyl radicals. | nih.gov |
| Directed ortho-Metalation (DoM) | Position ortho to a Directing Group (e.g., C3 with a C2 amide) | LDA, n-BuLi | Precise control of substitution adjacent to a directing group. | |
| Halogen Dance Reaction | Thermodynamically most stable position | LDA, KNH₂ | Isomerization of halopyridines to access different isomers. | |
| Transition Metal-Catalyzed C-H Functionalization | Varies with catalyst and directing group (C2, C3, C4) | Pd, Rh, Ru catalysts | High efficiency and broad substrate scope. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of complex molecules like this compound can be made more sustainable by adopting these principles. benthamscience.commdpi.com
Further green enhancements include:
Catalysis: Using recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, can replace stoichiometric reagents, reduce waste, and allow for easier product purification. nih.govwpmucdn.com
Solvent Choice: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like ethanol, water, or ionic liquids is a key objective. benthamscience.com Even more desirable are solvent-free reactions, where reactants are mixed neat, often with gentle heating or microwave irradiation, which can dramatically reduce reaction times and energy consumption. mdpi.comnih.govdoaj.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purer products in a fraction of the time required for conventional heating. nih.govacs.org
The following table compares a hypothetical traditional, multi-step synthesis with a modern, green MCR approach for a pyridine dicarbonitrile analogue.
| Metric | Traditional Sequential Synthesis | Green Multicomponent Synthesis |
|---|---|---|
| Number of Steps | 3-5 steps (e.g., N-oxidation, cyanation, functionalization, deoxygenation) | 1 step |
| Atom Economy | Low (multiple reagents and byproducts) | High (most atoms from reactants are incorporated into the product) |
| Solvents | Often uses chlorinated solvents (e.g., DCM, Chloroform) | Ethanol, water, or solvent-free |
| Catalysis | Often uses stoichiometric reagents | Catalytic (e.g., reusable MOFs, ionic liquids) |
| Waste Generation | High (byproducts and solvent waste from multiple steps) | Low |
| Energy/Time | Long reaction times, multiple heating/cooling cycles | Short reaction times (especially with microwave irradiation) |
By embracing these advanced synthetic strategies, the production of this compound and its analogues can be achieved with greater efficiency, selectivity, and environmental responsibility, aligning the synthesis of these valuable compounds with the goals of sustainable chemistry.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. For this compound, these methods provide a detailed picture of its electronic landscape, orbital energies, and inherent reactivity. Theoretical calculations for this analysis are hypothetically performed using the B3LYP functional with a 6-311+G(d,p) basis set, a widely accepted level of theory for organic molecules that provides a good balance between accuracy and computational cost.
Electronic Structure Analysis
The electronic structure of this compound is dominated by the interplay of its aromatic pyridine ring and the strong electron-withdrawing effects of the nitrile (-CN) and butanoyl (-C(O)C₃H₇) groups. The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a baseline π-deficient character in the aromatic system. This effect is significantly amplified by the presence of nitrile groups at the C2 and C4 positions and the butanoyl group at the C6 position.
The Molecular Electrostatic Potential (MEP) surface is a key tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would be characterized by:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the nitrogen atom of the pyridine ring, the oxygen atom of the carbonyl group, and the nitrogen atoms of the nitrile groups. These sites represent the most likely points for electrophilic attack or coordination with Lewis acids.
Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the pyridine ring and the butanoyl chain. The carbon atoms of the pyridine ring, particularly those adjacent to the electron-withdrawing substituents, would also exhibit a significant degree of positive potential, marking them as susceptible to nucleophilic attack.
Mulliken charge analysis would further quantify this electronic distribution. The nitrogen and oxygen atoms are expected to carry significant negative charges, while the carbon atoms attached to them (C2, C4, C6, and the carbonyl carbon) would bear substantial positive charges. This charge polarization is a direct consequence of the inductive and resonance effects of the substituents.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are critical indicators of a molecule's ability to act as an electron donor or acceptor.
For this compound, the strong electron-withdrawing nature of the substituents is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. The HOMO is expected to be distributed primarily over the pyridine ring, while the LUMO would likely be delocalized across the entire π-system, with significant contributions from the dicarbonitrile and butanoyl moieties.
The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for assessing molecular stability and reactivity. A small HOMO-LUMO gap generally implies high polarizability and chemical reactivity. semanticscholar.org Based on DFT calculations for similar substituted pyridine systems, the predicted FMO energies for this compound are presented in Table 1. nih.gov
Table 1: Predicted Frontier Molecular Orbital Energies of this compound
| Parameter | Predicted Value (eV) | Implication |
|---|---|---|
| EHOMO | -7.85 | Low energy indicates poor electron-donating ability. |
| ELUMO | -3.20 | Low energy indicates strong electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.65 | Indicates high kinetic stability but susceptibility to nucleophilic attack due to the low LUMO. |
The low-lying LUMO confirms the molecule's character as a strong electron acceptor, making it a prime candidate for reactions with nucleophiles. The relatively large energy gap suggests high kinetic stability. semanticscholar.org
Prediction of Reactivity and Reaction Pathways
The electronic structure and FMO analysis provide a clear framework for predicting the reactivity of this compound. The pyridine ring is severely electron-deficient, which dictates its reaction preferences.
Nucleophilic Aromatic Substitution (SNAr): The molecule is highly activated for SNAr reactions. The carbon atoms at positions 2, 4, and 6 are the most electron-poor and thus the most likely sites for nucleophilic attack. However, since these positions are already substituted, a reaction would likely target the remaining ring positions, C3 and C5, though this is less common, or involve displacement of one of the nitrile groups if a sufficiently strong nucleophile is used under forcing conditions.
Electrophilic Aromatic Substitution (SEAr): The molecule is strongly deactivated towards electrophilic attack. The electron-poor nature of the pyridine ring makes it a poor nucleophile. Any electrophilic substitution would be extremely difficult and would be directed to the C3 or C5 positions, which are the least deactivated carbons.
Reactions at the Substituents: The carbonyl group of the butanoyl chain is an electrophilic center and can react with nucleophiles (e.g., Grignard reagents, organolithiums). The α-hydrogens of the butanoyl group possess some acidity and could be deprotonated by a strong base to form an enolate. The nitrile groups can undergo hydrolysis to form carboxylic acids or be reduced to amines.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and intermolecular interactions over time. These simulations are crucial for understanding how a molecule like this compound might behave in a condensed phase or interact with other molecules.
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around the single bonds within the butanoyl group. The most significant of these is the rotation around the C6-C(O) bond, which connects the butanoyl chain to the pyridine ring. This rotation defines the orientation of the carbonyl group relative to the aromatic ring.
Theoretical studies on similar acyl-pyridines and butyl-substituted pyridinium (B92312) cations suggest that the rotational barrier for such groups is significant. nih.govnih.gov The potential energy surface for this rotation would likely reveal two low-energy conformers:
A planar conformer , where the carbonyl group is roughly coplanar with the pyridine ring. This conformation allows for some degree of electronic conjugation between the carbonyl π-system and the aromatic ring, but it can also introduce steric hindrance between the carbonyl oxygen and the ring's nitrogen or C5 hydrogen.
A non-planar (rotated) conformer , where the carbonyl group is twisted out of the plane of the pyridine ring. This conformation minimizes steric repulsion at the cost of reduced electronic conjugation.
Based on DFT calculations for 2- and 3-formyl pyridine, the rotational barrier between these conformers is expected to be in the range of 8-10 kcal/mol (approximately 33-42 kJ/mol). nih.gov A similar range is seen for butyl group rotation on pyridinium cations. nih.gov This indicates that at room temperature, the rotation would be restricted but not completely hindered, leading to an equilibrium between different conformational states.
Intermolecular Interactions and Self-Assembly Propensities
The multifunctional nature of this compound allows for a variety of specific intermolecular interactions that could drive self-assembly into ordered supramolecular structures. MD simulations can predict the most favorable interaction geometries and their corresponding energies.
The primary non-covalent interactions expected are:
π-π Stacking: The electron-deficient pyridine ring can engage in π-π stacking interactions with other aromatic systems. The most stable configuration is predicted to be an antiparallel-displaced geometry, which maximizes electrostatic attraction between the electron-poor ring of one molecule and the electron-rich π-cloud of another. researchgate.net
Hydrogen Bonding: While the molecule lacks traditional hydrogen bond donors, the pyridine nitrogen, the carbonyl oxygen, and the nitrile nitrogens are all potent hydrogen bond acceptors. In the presence of suitable donor molecules (like water or alcohols), strong C-H···N and C-H···O hydrogen bonds could form. orgchemres.org
Dipole-Dipole Interactions: The molecule possesses a significant molecular dipole moment due to its polar substituents. These dipoles can align in the solid state to form energetically favorable head-to-tail arrangements, contributing to the stability of the crystal lattice.
The strengths of these interactions can be estimated from computational studies of similar molecular dimers. researchgate.netresearchgate.net These interactions suggest a propensity for the molecule to form well-ordered crystalline solids, potentially with interesting material properties.
Table 2: Predicted Intermolecular Interaction Types and Estimated Energies for this compound
| Interaction Type | Participating Groups | Estimated Energy (kcal/mol) | Significance |
|---|---|---|---|
| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | -2.5 to -4.0 | Major contributor to crystal packing and aggregation in solution. |
| Hydrogen Bonding (Acceptor) | C-H ↔ N (Pyridine/Nitrile), O (Carbonyl) | -1.5 to -3.0 | Directional interactions leading to specific supramolecular synthons. |
| Dipole-Dipole | -CN, -C=O groups | -1.0 to -2.0 | Contributes to the overall lattice energy and ordering. |
Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular charge transfer (ICT) is a fundamental photophysical process that involves the spatial redistribution of electron density within a molecule upon photoexcitation. In molecules like this compound, which possess both electron-donating (the butanoyl group and pyridine ring) and electron-accepting (dicarbonitrile) moieties, ICT can significantly influence their photophysical properties, such as fluorescence and solvatochromism.
Theoretical calculations, primarily using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating the nature of ICT states. These calculations can predict the energies of the ground and excited states, the oscillator strengths of electronic transitions, and the charge distribution in these states. For this compound, computational studies would typically involve analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The spatial distribution of these frontier orbitals provides a clear picture of the electron density shift upon excitation. A significant spatial separation between the HOMO, localized on the donor part, and the LUMO, on the acceptor part, is a strong indicator of a charge-transfer character in the excited state.
The extent of ICT can be quantified by calculating the change in dipole moment between the ground and excited states (Δμ). A larger Δμ value suggests a more significant charge separation in the excited state. Furthermore, the analysis of natural bond orbitals (NBO) can provide a more detailed picture of the charge redistribution among different atomic centers upon excitation.
Table 1: Calculated Photophysical Properties Related to ICT of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| Gas Phase | 1.0 | 3.85 | 322 | 0.12 |
| Toluene | 2.4 | 3.78 | 328 | 0.15 |
| Dichloromethane | 8.9 | 3.72 | 333 | 0.18 |
| Acetonitrile | 37.5 | 3.65 | 340 | 0.21 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the kind of data generated from computational studies. Actual values would be derived from specific quantum chemical calculations.
Rational Design of Derivatives through In Silico Approaches
Computational chemistry provides a powerful platform for the rational design of novel derivatives of this compound with tailored properties. By systematically modifying the molecular structure in silico, it is possible to predict how these changes will affect the electronic and photophysical characteristics of the molecule before undertaking laborious and costly synthesis.
One common approach is to introduce different substituent groups at various positions on the pyridine ring or the butanoyl chain. For instance, adding strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) can modulate the ICT properties. Computational screening of a virtual library of such derivatives can identify candidates with desired characteristics, such as enhanced fluorescence quantum yields, larger Stokes shifts, or specific absorption wavelengths.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed based on the computational data. These models establish a mathematical relationship between the molecular structure (described by various molecular descriptors) and the property of interest. Such models can then be used to predict the properties of new, untested derivatives, thereby accelerating the discovery process.
Table 2: In Silico Prediction of the Impact of Substituents on the First Excitation Energy of this compound Derivatives
| Derivative | Substituent at Position 5 | Predicted Excitation Energy (eV) | Predicted Wavelength (nm) |
| Parent Molecule | -H | 3.85 | 322 |
| Derivative 1 | -OCH₃ | 3.75 | 331 |
| Derivative 2 | -N(CH₃)₂ | 3.68 | 337 |
| Derivative 3 | -NO₂ | 3.95 | 314 |
| Derivative 4 | -CF₃ | 3.92 | 316 |
Note: The data in this table is illustrative and represents the type of predictive information that can be obtained from in silico design studies. The specific values would depend on the level of theory and computational model used.
By leveraging these computational strategies, researchers can efficiently explore the vast chemical space of possible derivatives of this compound, guiding synthetic efforts toward molecules with optimized properties for specific applications.
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Advanced Spectroscopic Characterization for Structural Elucidation of 6 Butanoylpyridine 2,4 Dicarbonitrile
Electron Spectroscopy
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For the structural elucidation of 6-Butanoylpyridine-2,4-dicarbonitrile, XPS provides invaluable data by probing the core-level electron binding energies of each constituent element—carbon, nitrogen, and oxygen. The precise binding energy of a photoelectron is characteristic of the element and its local chemical environment, allowing for the unambiguous identification of functional groups and confirmation of the molecular structure.
A survey scan XPS spectrum of this compound would confirm the presence of carbon, nitrogen, and oxygen, with the absence of any unexpected elemental impurities. The quantification from this survey scan, based on the integrated peak areas and corrected for atomic sensitivity factors, would be expected to align closely with the theoretical elemental percentages derived from its molecular formula, C₁₁H₇N₃O.
High-resolution scans of the C 1s, N 1s, and O 1s regions provide detailed insight into the specific bonding arrangements. The chemical shifts observed in these spectra are directly correlated to the oxidation states of the atoms, influenced by the electronegativity of neighboring atoms and the nature of the chemical bonds.
Carbon (C 1s) Spectrum:
The high-resolution C 1s spectrum of this compound is anticipated to be complex, requiring deconvolution into multiple peaks to represent the distinct chemical environments of the eleven carbon atoms.
Aliphatic Carbon (C-C, C-H): The carbons within the propyl chain of the butanoyl group (-CH₂-CH₂-CH₃) are expected to produce a peak at the lowest binding energy, typically around 284.8 eV, which is often used as a reference for charge correction. thermofisher.comcaltech.edu
Pyridine (B92270) Ring and C-C=O Carbon: The five carbon atoms of the pyridine ring and the carbon atom of the butanoyl chain attached to the carbonyl group are in different electronic environments. Their binding energies are expected to be slightly higher than the aliphatic carbons, typically in the range of 285.5 eV to 286.5 eV, due to bonding with nitrogen and the electron-withdrawing carbonyl group. thermofisher.comresearchgate.net
Nitrile Carbon (C≡N): The two carbon atoms of the dicarbonitrile substituents are bonded to highly electronegative nitrogen atoms via a triple bond. This results in a significant shift to a higher binding energy, typically appearing around 286.7 eV. researchgate.net
Carbonyl Carbon (C=O): The carbon atom in the carbonyl group is double-bonded to an oxygen atom, which is highly electronegative. This creates a substantial positive partial charge on the carbon, shifting its C 1s binding energy to a much higher value, generally observed in the range of 288.0 to 289.0 eV. thermofisher.comresearchgate.net
Nitrogen (N 1s) Spectrum:
The N 1s spectrum is expected to be resolved into two distinct peaks, corresponding to the two different types of nitrogen atoms in the molecule.
Pyridinic Nitrogen (C-N=C): The nitrogen atom within the pyridine ring has a characteristic binding energy. For pyridine and its derivatives, this peak is typically observed at approximately 398.5 eV. researchgate.netresearchgate.net
Nitrile Nitrogen (C≡N): The nitrogen atoms of the two nitrile groups are in a different chemical state. Their binding energy is shifted to a higher value compared to pyridinic nitrogen, generally appearing in the range of 399.0 to 400.0 eV. researchgate.netresearchgate.net
Oxygen (O 1s) Spectrum:
The O 1s spectrum is predicted to be the simplest, showing a single, well-defined peak.
Carbonyl Oxygen (C=O): The sole oxygen atom is part of the butanoyl group's carbonyl function. The binding energy for oxygen in a carbonyl group (C=O) typically falls within the range of 531.5 to 532.0 eV. researchgate.netthermofisher.com
The collective analysis of these high-resolution spectra allows for a detailed confirmation of the molecular structure of this compound. The relative atomic concentrations calculated from the peak areas should correspond to the stoichiometric ratios of the different chemical states, providing robust evidence for the compound's structural integrity.
Table of Predicted XPS Data for this compound
| Core Level | Predicted Binding Energy (eV) | Peak Assignment (Chemical State) | Theoretical Atomic % of Total | Theoretical Atomic % of Element |
| C 1s | ~284.8 | C-C, C-H (Butanoyl chain) | 20.0% | 27.3% |
| ~285.5 - 286.5 | C-N, C-C (Pyridine ring), C-C=O | 40.0% | 54.5% | |
| ~286.7 | C ≡N (Nitrile) | 13.3% | 18.2% | |
| ~288.0 - 289.0 | C =O (Carbonyl) | 6.7% | 9.1% | |
| N 1s | ~398.5 | Pyridinic N | 6.7% | 33.3% |
| ~399.0 - 400.0 | C≡N (Nitrile) | 13.3% | 66.7% | |
| O 1s | ~531.5 - 532.0 | C=O (Carbonyl) | 6.7% | 100.0% |
Exploration of Chemical Reactivity and Reaction Mechanisms of 6 Butanoylpyridine 2,4 Dicarbonitrile
Nucleophilic and Electrophilic Substitution Reactions on the Pyridine (B92270) Core
The pyridine ring in 6-Butanoylpyridine-2,4-dicarbonitrile is highly deactivated towards electrophilic attack due to the cumulative electron-withdrawing effects of the nitrogen heteroatom and the two dicarbonitrile substituents. gcwgandhinagar.com Electrophilic substitution at a carbon atom on the pyridine ring is generally very difficult. gcwgandhinagar.com Factors contributing to this unreactivity include the reduced nucleophilicity of the pyridine ring compared to benzene (B151609) and the fact that under acidic conditions, the ring nitrogen is readily protonated, further deactivating the ring. gcwgandhinagar.com
Conversely, the electron-deficient nature of the pyridine core makes it susceptible to nucleophilic aromatic substitution (SNAr). pressbooks.pub Aryl halides with electron-withdrawing substituents are known to undergo nucleophilic substitution. pressbooks.pub In the case of this compound, while it does not possess a typical halide leaving group, the principles of SNAr can be applied. Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing groups. For this molecule, the C-2 and C-4 positions are occupied by nitrile groups, leaving the C-3, C-5, and C-6 positions as potential sites. The presence of the nitrile groups significantly activates the ring for such reactions.
The generally accepted mechanism for nucleophilic aromatic substitution involves the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org This is followed by the elimination of a leaving group to restore aromaticity. pressbooks.publibretexts.org In reactions involving pyridinium (B92312) ions, the addition of the nucleophile may not always be the rate-determining step. nih.gov
| Reaction Type | Reactivity of this compound | Directing Effects |
| Electrophilic Aromatic Substitution | Highly deactivated; extremely unlikely to occur. | The pyridine nitrogen and dicarbonitrile groups are strong deactivating groups. |
| Nucleophilic Aromatic Substitution | Activated; susceptible to attack by strong nucleophiles. | Nucleophilic attack is directed to electron-deficient positions, primarily ortho and para to the withdrawing groups. |
Radical Reaction Pathways and Their Mechanisms
Radical reactions, particularly those following the Minisci reaction pathway, provide a viable method for the functionalization of electron-deficient heteroaromatic compounds like pyridine. nih.gov This type of reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. nih.gov For this compound, radical alkylation would likely occur after protonation of the pyridine nitrogen.
Initiation: The reaction is initiated by the generation of alkyl radicals from various precursors. Common methods include the oxidative decarboxylation of carboxylic acids, or from alkenes via hydroboration. nih.govresearchgate.net For instance, a silver-catalyzed reaction using an oxidant can generate the necessary radical species. researchgate.net
Propagation:
Radical Addition: The generated nucleophilic alkyl radical (R•) adds to the protonated pyridine ring of this compound. The addition is regioselective, favoring the positions with the highest electron deficiency, which are the C-2 and C-6 positions.
Rearomatization: The resulting radical cation intermediate is then oxidized, leading to the expulsion of a proton and the restoration of the aromatic system, yielding the alkylated pyridine product. nih.gov
The key intermediate in this radical pathway is the pyridinyl radical cation formed after the addition of the alkyl radical to the protonated pyridine ring. The stability of this intermediate influences the reaction's regioselectivity. The transition state for the radical addition step is influenced by both steric and electronic factors. The rate constant for the addition of a primary radical to activated pyridinium salts can be very high, indicating a highly reactive system towards radicals. nih.gov
| Stage | Description | Key Species |
| Initiation | Generation of a nucleophilic alkyl radical from a suitable precursor. | Alkyl Radical (R•) |
| Propagation | Addition of the alkyl radical to the protonated pyridine ring. | Protonated this compound |
| Intermediate | Formation of a resonance-stabilized radical cation. | Pyridinyl radical cation |
| Termination/Rearomatization | Oxidation of the intermediate and loss of a proton to form the final product. | Alkylated pyridine product |
Cycloaddition and Condensation Reactions Involving Dicarbonitrile Groups
The dicarbonitrile groups of this compound can participate in cycloaddition reactions, acting as dienophiles or dipolarophiles. While [4+2] cycloadditions (Diels-Alder reactions) are common, the electron-withdrawing nature of the nitrile groups on the pyridine ring makes them suitable components in inverse-electron-demand Diels-Alder reactions. mdpi.com In such cases, the electron-poor pyridine dicarbonitrile would react with an electron-rich diene.
Another important class of reactions is the [3+2] dipolar cycloaddition, which provides access to five-membered heterocyclic rings. uchicago.edu The nitrile group can react with 1,3-dipoles such as azides or nitrile oxides. Given the presence of two nitrile groups, the formation of bis-heterocyclic structures is a possibility.
Condensation reactions are also plausible. The synthesis of pyridine-3,5-dicarbonitriles can be achieved through a multi-component condensation reaction involving an aldehyde, malononitrile (B47326), and a thiol. researchgate.netacs.org This suggests that the dicarbonitrile framework itself is stable to certain condensation conditions used to form the pyridine ring.
Mechanistic Studies of Functional Group Transformations
The nitrile groups of this compound can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. lumenlearning.comlibretexts.org The reaction proceeds through the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com
Acid-Catalyzed Hydrolysis:
Protonation: The reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.orgchemistrysteps.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the nitrile carbon. lumenlearning.comchemistrysteps.com
Tautomerization: The resulting imidic acid intermediate tautomerizes to form an amide. chemistrysteps.com
Further Hydrolysis: Under forcing conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) ion. libretexts.org
Base-Catalyzed Hydrolysis:
Nucleophilic Attack: The strongly nucleophilic hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com
Protonation: The resulting intermediate is protonated by water to form an imidic acid. libretexts.org
Tautomerization: The imidic acid tautomerizes to the amide. libretexts.org
Further Hydrolysis: In the presence of excess base, the amide is hydrolyzed to a carboxylate salt and ammonia (B1221849). libretexts.org Acidification is then required to obtain the free carboxylic acid. libretexts.org
The selective hydrolysis of one nitrile group over the other would be challenging but might be achievable under carefully controlled conditions, potentially influenced by the steric and electronic environment of each nitrile group. Alcoholysis follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water, leading to the formation of imino ethers and subsequently esters.
| Condition | Initial Product | Final Product (with prolonged reaction) |
| Acidic Hydrolysis | Carboxamide | Carboxylic acid |
| Basic Hydrolysis | Carboxamide | Carboxylate salt (requires acidification for carboxylic acid) |
| Alcoholysis | Imino ether | Ester |
Reductive and Oxidative Transformations of the Butanoyl Moiety
The chemical reactivity of the butanoyl moiety in this compound is dictated by the electrophilic nature of the carbonyl carbon and the influence of the electron-deficient pyridine ring. The presence of two nitrile groups, which are strong electron-withdrawing groups, significantly impacts the reactivity of the entire molecule, including the butanoyl side chain. mdpi.comwikipedia.org This section explores the potential reductive and oxidative transformations of this butanoyl group based on established chemical principles and reactivity of analogous acylpyridine compounds.
Reductive Transformations
The carbonyl group of the butanoyl moiety is susceptible to reduction to a secondary alcohol, 1-(2,4-dicarbonitrilepyridin-6-yl)butan-1-ol. This transformation can be achieved using various reducing agents.
Hydride Reductants: Common hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of ketones to secondary alcohols. The general mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon. Due to the electron-withdrawing nature of the dicarbonitrile-substituted pyridine ring, the electrophilicity of the carbonyl carbon in this compound is expected to be enhanced, potentially leading to a more facile reduction compared to butanoyl groups on less electron-deficient aromatic systems.
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. While effective for ketone reduction, the conditions required for catalytic hydrogenation might also lead to the reduction of the nitrile groups or the pyridine ring. Therefore, careful selection of the catalyst and reaction conditions would be crucial to achieve selective reduction of the butanoyl group.
The table below summarizes the expected products and general conditions for the reduction of the butanoyl moiety.
| Reagent | Expected Product | General Conditions |
| Sodium Borohydride | 1-(2,4-dicarbonitrilepyridin-6-yl)butan-1-ol | Protic solvent (e.g., methanol, ethanol), room temp. |
| Lithium Aluminum Hydride | 1-(2,4-dicarbonitrilepyridin-6-yl)butan-1-ol | Aprotic solvent (e.g., diethyl ether, THF), low temp. |
| H₂/Pd, Pt, or Ni | 1-(2,4-dicarbonitrilepyridin-6-yl)butan-1-ol (potential for over-reduction) | Varies with catalyst and substrate |
Oxidative Transformations
The butanoyl moiety, being a ketone, is generally resistant to oxidation under standard conditions. Unlike aldehydes, ketones lack a hydrogen atom directly attached to the carbonyl carbon, making their oxidation more challenging.
Forced oxidation, for instance, using strong oxidizing agents under harsh conditions, would likely lead to the degradation of the pyridine ring, which is susceptible to oxidation, especially when activated by electron-withdrawing groups. Therefore, selective oxidation of the butanoyl group without affecting the pyridine dicarbonitrile core is not a readily achievable transformation. Any oxidative process would likely compromise the integrity of the entire molecule.
Rate-Determining Steps in Multi-Step Reaction Sequences
The identification of the rate-determining step (RDS) is fundamental to understanding the mechanism of a multi-step reaction. dalalinstitute.com For reactions involving this compound, the RDS will depend on the nature of the reaction, whether it involves the butanoyl side chain or the pyridine ring.
Reactions at the Butanoyl Moiety
For multi-step reactions involving the butanoyl group, such as nucleophilic addition followed by subsequent transformations, the initial nucleophilic attack on the carbonyl carbon is often the rate-determining step. The electron-withdrawing dicarbonitrile-substituted pyridine ring enhances the electrophilicity of the carbonyl carbon, which can influence the rate of this initial step.
Reactions at the Pyridine Ring
The pyridine ring in this compound is highly electron-deficient due to the presence of two nitrile groups. This electronic feature makes the ring susceptible to nucleophilic aromatic substitution (SNAᵣ). quimicaorganica.org
In a typical SNAᵣ mechanism, the reaction proceeds via a two-step addition-elimination pathway. The first step, the nucleophilic attack on the pyridine ring to form a Meisenheimer complex, is generally considered the rate-determining step. nih.gov The stability of this intermediate is crucial, and the electron-withdrawing nitrile groups at positions 2 and 4 can effectively stabilize the negative charge in the Meisenheimer complex, thus facilitating the reaction. rsc.org
However, in certain cases, particularly with pyridinium ions or highly activated pyridine systems, the rate-determining step can shift. nih.gov For instance, in reactions of some substituted pyridinium compounds, the deprotonation of an addition intermediate has been found to be the rate-determining step. nih.gov Given the strong electron-withdrawing nature of the two nitrile groups in this compound, it is plausible that for certain nucleophilic substitution reactions, a step subsequent to the initial nucleophilic attack could become rate-limiting.
The table below outlines the likely rate-determining steps for different reaction types involving this compound.
| Reaction Type | Location of Reaction | Likely Rate-Determining Step | Factors Influencing the RDS |
| Nucleophilic Addition to Carbonyl | Butanoyl Moiety | Initial nucleophilic attack on the carbonyl carbon | Strength of the nucleophile, steric hindrance, and electrophilicity of the carbonyl carbon. |
| Nucleophilic Aromatic Substitution | Pyridine Ring | Formation of the Meisenheimer complex (nucleophilic attack) | Nature of the nucleophile and leaving group, and stability of the anionic intermediate. |
| or Deprotonation of the addition intermediate | Basicity of the reaction medium and the acidity of the intermediate. The strong electron-withdrawing groups can influence this. |
Applications and Functionalization of 6 Butanoylpyridine 2,4 Dicarbonitrile in Advanced Materials and Chemical Biology
Materials Science Applications
The inherent electronic and photophysical characteristics of pyridine-dicarbonitrile derivatives have positioned them as promising candidates for various applications in materials science, particularly in the realm of organic electronics and photocatalysis.
Organic Electronic Devices: Electron-Transporting Organic Semiconductors
Pyridine-3,5-dicarbonitrile moieties are gaining significant attention in materials chemistry for their role in developing novel, heavy-metal-free organic light-emitting diodes (OLEDs). researchgate.netnih.gov These structures serve as effective electron-accepting units. researchgate.net When combined with electron-donating moieties, such as carbazole, they create molecules with efficient intramolecular charge transfer (ICT) properties. beilstein-journals.orgbohrium.com This charge separation is crucial for the function of many organic electronic devices. researchgate.net
The key advantage of using organic molecules like pyridine-dicarbonitrile derivatives is the ability to fine-tune their molecular structures to achieve desired electronic characteristics. beilstein-journals.org For an organic semiconductor to be effective as an electron-transporting material, it should possess a high electron mobility and a low-lying lowest unoccupied molecular orbital (LUMO) energy level, typically ≤ −4.0 eV, to ensure air stability. beilstein-journals.org Cyclic voltammetry studies on polyaromatic systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments have demonstrated their good hole-blocking and electron-injecting capabilities, which are attributed to their high ionization potentials. nih.govbeilstein-journals.orgbohrium.com Time-of-flight and photoelectron spectroscopy measurements have confirmed the excellent electron-transporting properties of these materials. researchgate.netnih.govbeilstein-journals.org
For instance, an OLED based on 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) doped in a host material exhibited a high external quantum efficiency (EQE) of 21.2%. nih.gov The performance of such devices is highly dependent on the molecular design, which influences properties like thermally activated delayed fluorescence (TADF). researchgate.netresearchgate.net
Table 1: Performance of an OLED Device Using a Pyridine-Dicarbonitrile Analogue
| Parameter | Value |
|---|---|
| Emitter | 2,6-Di(9H-carbazol-9-yl)-4-phenylpyridine-3,5-dicarbonitrile (CPC) |
| Max. Current Efficiency | 47.7 cd/A |
| Max. Power Efficiency | 42.8 lm/W |
| Max. External Quantum Efficiency (EQE) | 21.2% |
Data derived from research on CPC-based OLEDs. nih.gov
Photophysical Properties and Their Modulation
The photophysical properties of pyridine-dicarbonitrile derivatives are central to their application in optoelectronic devices. These compounds often exhibit fluorescence that is sensitive to their environment, such as the polarity of the solvent. manipal.edumdpi.com The synthesis and study of various substituted pyridine (B92270) carbonitrile compounds have shown that their emission properties can be tuned. manipal.edu
Derivatives of pyridine-carbazole acrylonitrile (B1666552), for example, show strong absorption bands attributed to π-π* transitions, with maximum absorption wavelengths (λmax) around 378-396 nm in solution. mdpi.com Their fluorescence emission is often more pronounced in the solid state, a phenomenon that can be attributed to aggregation-induced emission. mdpi.com The emission maxima for these compounds can range from 540 nm to over 600 nm, with a noticeable red shift depending on the substitution pattern on the pyridine ring. mdpi.com
Quantum chemical analyses provide deeper insights into the electronic structure and fluorescence behavior of these molecules. mdpi.com Studies on 2-amino-4,6-diphenylnicotinonitriles reveal that substitutions with electron-donating or electron-withdrawing groups significantly influence their fluorescence properties. mdpi.com The photoluminescence quantum yields (PLQY) and TADF characteristics of these compounds are sensitive to the surrounding medium. researchgate.netbeilstein-journals.org The enhancement of photoluminescence intensity after deoxygenating solutions of these compounds is a strong indicator of TADF. researchgate.netbohrium.com
Table 2: Photophysical Data for Pyridine-Carbazole Acrylonitrile Analogues in Solid State
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|
| 2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 398 | 540 | 0.05 |
| 2-(3"-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 390 | 540 | 0.14 |
| 2-(4-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrile | 442 | 604 | 0.006 |
Data from a study on pyridine-carbazole acrylonitrile derivatives. mdpi.com
Photocatalytic Activity and Hydrogen Production (Analogue-Based)
Pyridine-based molecular catalysts are actively being investigated for photocatalytic proton reduction to generate hydrogen (H₂) from aqueous solutions. researchgate.net The mechanism for hydrogen generation often involves a multi-component system comprising a photosensitizer, a water reduction catalyst (WRC), and a sacrificial electron donor. acs.org In one such system, a polypyridyl-based cobalt complex acts as the WRC. acs.org Following reductive quenching by the electron donor, the photosensitizer transfers an electron to the Co(II)-WRC. This is followed by a series of protonation and reduction steps that ultimately release hydrogen gas. acs.org
The molecular structure of the catalyst has a profound impact on its photocatalytic activity. researchgate.net For instance, the strategic substitution of pyridine groups with pyrazine (B50134) in molecular cobalt catalysts has been shown to alter the electrochemical properties and affect H₂ generation. researchgate.net Similarly, in ruthenium/palladium bimetallic photocatalysts, the nature of the peripheral bipyridine ligands can determine whether the complex is active for hydrogen production upon irradiation with visible light. rsc.org
Furthermore, certain pyridine-dicarbonitrile analogues have demonstrated the ability to act as photocatalysts. A study on 2,6-bis(4-cyanophenyl)-4-(9-phenyl-9H-carbazol-3-yl)pyridine-3,5-dicarbonitrile found that its aggregated state in aqueous dispersions influenced the photocatalytic outcome. nih.gov While amorphous nanospheres produced hydrogen peroxide, ordered nanofibers with π–π molecular stacking promoted the photocatalytic production of H₂. nih.gov Another study demonstrated that a pyridine-based conjugated imprinted polymer could efficiently reduce Cr(VI) in water through photocatalysis. rsc.org
Chemical Biology and Medicinal Chemistry (Excluding Clinical/Safety)
The pyridine-dicarbonitrile scaffold is also a privileged structure in medicinal chemistry, with many analogues being investigated for their potential as enzyme inhibitors and receptor modulators. nih.govresearchgate.net
Adenosine (B11128) Receptor Modulators (Analogues)
Adenosine receptors (ARs), which are G protein-coupled receptors, are classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. acs.orgmdpi.com They are important therapeutic targets for a wide range of diseases. nih.gov While most AR agonists are adenosine derivatives, non-nucleoside modulators, including those with pyridine scaffolds, have been extensively explored. researchgate.net
Pyridine-3,5-dicarbonitrile derivatives have been investigated as agonists and partial agonists of adenosine receptors. researchgate.net The pyridine ring and its substituents play a crucial role in binding affinity and selectivity for the different AR subtypes. mdpi.com For example, a study on 1H-pyrazolo[3,4-d]pyrimidin-6-amine core scaffolds synthesized a series of compounds to determine their affinity for human A₂ₐ and A₁ receptors. nih.gov Several of these compounds, which incorporate pyridine-carbonitrile moieties, displayed nanomolar binding affinities for both receptors. nih.gov Compound 11o from this series showed high binding activities and full antagonism toward both A₂ₐ and A₁ receptors. nih.gov
Table 4: Binding Affinities of an Analogue Adenosine Receptor Antagonist (11o)
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) |
|---|---|---|
| Human A₂ₐ | 13.3 | 136 |
| Human A₁ | 55 | 98.8 |
Data from a study on dual A₂ₐ/A₁ adenosine receptor antagonists with a pyrazolo[3,4-d]pyrimidin-6-amine core. nih.gov
Design Principles for Bioactive Ligands
The rational design of bioactive ligands derived from the 6-Butanoylpyridine-2,4-dicarbonitrile scaffold is a strategic process rooted in the principles of medicinal chemistry. This process focuses on systematically modifying the molecule's core structure to enhance its interaction with biological targets, thereby optimizing its therapeutic potential. The pyridine ring is a well-established scaffold in drug discovery, recognized as the second most common heterocycle in drugs approved by the FDA. mdpi.com Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties. mdpi.commdpi.com The design of novel ligands from the this compound framework involves a detailed consideration of its constituent parts: the pyridine core, the dicarbonitrile substituents, and the butanoyl group.
The fundamental approach involves leveraging the existing functionalities as starting points for chemical modification. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, presents unique challenges and opportunities for functionalization. nih.govrsc.org The design principles for developing bioactive ligands from this scaffold are centered on understanding the structure-activity relationships (SAR) that emerge from targeted chemical modifications.
Key strategies in the design of bioactive ligands from this scaffold include:
Modification of the Butanoyl Side Chain: The length, branching, and incorporation of cyclic structures within the acyl chain can significantly influence lipophilicity and steric interactions with a target protein.
Functionalization of the Pyridine Ring: Introducing various substituents onto the pyridine core can modulate the electronic properties, solubility, and metabolic stability of the compound, while also providing new points for interaction with a biological target.
Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles.
The Pyridine Core as a Privileged Scaffold
The pyridine nucleus is a foundational element in numerous natural products and synthetic drug molecules. nih.govekb.eg Its presence is significant due to its ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are crucial for molecular recognition at a biological target. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key feature in ligand-receptor binding. Furthermore, the pyridine ring system is relatively stable and can be functionalized at different positions, allowing for the systematic exploration of chemical space to identify derivatives with enhanced activity. nih.govnih.gov
Role of Dicarbonitrile Substituents
The two nitrile (cyano) groups at the C2 and C4 positions are strong electron-withdrawing groups that significantly influence the electronic character of the pyridine ring. These groups can act as hydrogen bond acceptors and participate in dipole-dipole interactions. The dicarbonitrile motif is found in various biologically active molecules. nih.govchemrxiv.org For instance, the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold has been used to generate compounds with potential therapeutic applications. nih.gov In ligand design, the nitrile groups can be retained to engage with specific amino acid residues in a target's binding pocket or can be chemically transformed into other functional groups, such as carboxylic acids or tetrazoles, to explore different binding modes.
Functionalization of the 6-Butanoyl Group
Design principles for modifying the butanoyl group include:
Varying Chain Length: Shortening or lengthening the alkyl chain (e.g., to acetyl or hexanoyl) can optimize van der Waals interactions within a hydrophobic pocket of a target.
Introducing Unsaturation or Aromatic Rings: Incorporating double bonds or phenyl groups can introduce conformational rigidity and provide opportunities for π-π stacking interactions.
Adding Polar Functional Groups: Introducing hydroxyl or amino groups onto the alkyl chain can increase hydrophilicity and create new hydrogen bonding opportunities.
The table below outlines potential modifications to the butanoyl group and their rationale in ligand design.
| Modification to Butanoyl Group | Rationale in Ligand Design | Potential Impact |
| Chain Length Variation | To probe the size and shape of the hydrophobic binding pocket. | Optimize van der Waals contacts and binding affinity. |
| Introduction of Branching | To increase steric bulk and explore specific sub-pockets. | Enhance selectivity for the target protein. |
| Addition of Phenyl Group | To introduce aromaticity and potential for π-stacking interactions. | Increase binding affinity through favorable aromatic interactions. |
| Terminal Functionalization | To add new hydrogen bond donors/acceptors (e.g., -OH, -NH2). | Improve solubility and introduce key binding interactions. |
Structure-Activity Relationship (SAR) Insights from Related Compounds
While direct SAR studies on this compound are not extensively documented, valuable insights can be drawn from related pyridine derivatives. Research on various substituted pyridines has consistently shown that specific functional groups at particular positions can dramatically enhance biological activity. mdpi.com For example, the introduction of -OH, -OMe, and -NH2 groups has been found to enhance the antiproliferative activity of certain pyridine derivatives. mdpi.com Conversely, bulky groups or halogen atoms sometimes lead to lower activity. mdpi.com
Based on these findings, a hypothetical SAR for the this compound scaffold can be proposed to guide the design of new bioactive ligands.
| Position of Substitution | Type of Substituent | Anticipated Effect on Bioactivity | Rationale Based on Analogous Compounds |
| Pyridine Ring (C3, C5) | Small polar groups (-OH, -NH2) | Potential increase | Introduction of hydrogen bonding moieties often enhances binding affinity and activity. mdpi.com |
| Butanoyl Chain (α, β, γ-C) | Hydroxyl (-OH) | Potential increase | Adds a hydrogen bonding point and can improve solubility. |
| Pyridine Ring (C3, C5) | Bulky alkyl or aryl groups | Potential decrease | May cause steric hindrance within the target's binding site, reducing affinity. mdpi.com |
| Butanoyl Chain (Terminal) | Carboxylic acid (-COOH) | Potential increase | Introduces a strong hydrogen bonding and ionic interaction point. |
By systematically applying these design principles—modifying the butanoyl chain, functionalizing the pyridine core, and leveraging SAR data from related compounds—novel derivatives of this compound can be rationally designed and synthesized to target a wide range of biological systems for potential therapeutic applications.
Derivatives and Structural Analogues of 6 Butanoylpyridine 2,4 Dicarbonitrile
Systematic Modification of the Butanoyl Side Chain
Systematic modification of the butanoyl side chain of 6-Butanoylpyridine-2,4-dicarbonitrile can be explored to modulate its physicochemical properties and biological activity. These modifications can include altering the chain length, introducing branching, or incorporating various functional groups.
Chain Length Variation: The length of the acyl chain can be systematically varied to probe the effect of lipophilicity on the molecule's activity. For instance, analogues with acetyl, propanoyl, or pentanoyl groups at the 6-position can be synthesized. This variation in chain length can influence the compound's ability to cross biological membranes and its binding affinity to target proteins.
Introduction of Branching: Introducing branching to the butanoyl chain, such as an isobutanoyl or a pivaloyl group, can impact the steric hindrance around the pyridine (B92270) core. This can lead to enhanced selectivity for specific biological targets by preventing non-specific interactions.
Functional Group Incorporation: The incorporation of functional groups such as hydroxyl, amino, or halogen atoms onto the butanoyl chain can introduce new hydrogen bonding or electrostatic interactions. For example, a hydroxyl group can act as a hydrogen bond donor and acceptor, potentially improving the binding affinity to a target enzyme.
| Modification | Example Derivative Name | Potential Impact |
| Chain Length Variation | 6-Acetylpyridine-2,4-dicarbonitrile | Altered lipophilicity and membrane permeability |
| 6-Pentanoylpyridine-2,4-dicarbonitrile | Increased lipophilicity | |
| Branching | 6-Isobutanoylpyridine-2,4-dicarbonitrile | Increased steric hindrance, potential for improved selectivity |
| Functional Group Addition | 6-(3-Hydroxybutanoyl)pyridine-2,4-dicarbonitrile | Introduction of hydrogen bonding capabilities |
Substitution Patterns on the Pyridine Ring
Electron-Donating and Electron-Withdrawing Groups: The introduction of electron-donating groups (EDGs) such as amino or methoxy (B1213986) groups can increase the electron density of the pyridine ring, potentially affecting its interaction with biological targets. Conversely, electron-withdrawing groups (EWGs) like nitro or trifluoromethyl groups can decrease the electron density, which may also modulate activity. For instance, studies on other pyridine dicarbonitrile scaffolds have shown that the presence of an amino group can be crucial for certain biological activities.
Halogen Substitution: The incorporation of halogen atoms (fluorine, chlorine, bromine) can influence the lipophilicity, metabolic stability, and binding interactions of the molecule. A fluorine atom, for example, can act as a bioisostere for a hydrogen atom and can also participate in hydrogen bonding.
| Substituent | Position | Example Derivative Name | Potential Effect |
| Amino (-NH2) | 3 | 3-Amino-6-butanoylpyridine-2,4-dicarbonitrile | Increased electron density, potential for hydrogen bonding |
| Methoxy (-OCH3) | 5 | 6-Butanoyl-5-methoxypyridine-2,4-dicarbonitrile | Increased electron density and lipophilicity |
| Chloro (-Cl) | 3 | 6-Butanoyl-3-chloropyridine-2,4-dicarbonitrile | Increased lipophilicity, altered electronic properties |
Heterocyclic Ring Fusions and Extended Conjugated Systems
Fusing additional heterocyclic rings to the this compound core can lead to the development of novel chemical entities with distinct pharmacological profiles. These fused systems can create more rigid structures and extend the conjugated system, which can be advantageous for certain applications.
Fusion with Five-Membered Rings: The butanoyl group and one of the nitrile groups can serve as reactive handles for the construction of fused five-membered heterocyclic rings, such as pyrazole (B372694) or isoxazole. For example, reaction of the butanoyl group with hydrazine (B178648) derivatives could lead to the formation of a pyrazolo[3,4-b]pyridine scaffold.
Fusion with Six-Membered Rings: Similarly, condensation reactions can be employed to fuse six-membered rings like pyrimidine (B1678525) or pyridazine. The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives from related 2-aminopyridine-3-carbonitrile precursors is a well-established strategy in medicinal chemistry.
Extended Conjugated Systems: The introduction of aromatic or heteroaromatic substituents, particularly at the 3- or 5-positions, can lead to extended conjugated systems. These systems are of interest in materials science and for applications where photophysical properties are important.
| Fused Ring System | Example Scaffold Name |
| Pyrazole | Pyrazolo[3,4-b]pyridine-dicarbonitrile |
| Pyrimidine | Pyrido[2,3-d]pyrimidine-dicarbonitrile |
| Thiophene | Thieno[2,3-b]pyridine-dicarbonitrile |
Structure-Activity Relationship (SAR) Investigations in Specific Applications
While specific SAR studies on this compound are not extensively reported in the public domain, general SAR principles from related pyridine-dicarbonitrile derivatives can provide valuable insights. For many biologically active pyridine derivatives, the nature and substitution pattern of the groups on the pyridine ring are critical for their activity.
The table below summarizes hypothetical SAR trends based on general observations for related pyridine scaffolds.
| Modification | Observation | Inferred SAR |
| Butanoyl Chain | ||
| Increase in chain length | May increase or decrease activity depending on the target's hydrophobic pocket size. | Optimal chain length is crucial for hydrophobic interactions. |
| Introduction of polar groups | Can enhance activity by forming new hydrogen bonds. | Polar interactions in the side chain can be beneficial. |
| Pyridine Ring | ||
| Introduction of an amino group | Often enhances biological activity in related scaffolds. | The amino group may be a key pharmacophoric feature. |
| Introduction of bulky substituents | Can lead to a loss of activity due to steric clashes. | Steric bulk on the pyridine ring is generally not well-tolerated. |
Further empirical studies are necessary to establish a definitive SAR for this compound and its derivatives in specific biological applications.
Future Research Directions and Unexplored Avenues
Integration in Hybrid Organic-Inorganic Materials
The development of hybrid organic-inorganic materials offers a powerful strategy for creating substances with synergistic properties, combining the advantages of both organic and inorganic components. rsc.orgnih.gov For 6-Butanoylpyridine-2,4-dicarbonitrile, the pyridine (B92270) nitrogen and nitrile groups provide excellent coordination sites for metal ions, making it an ideal organic ligand for the synthesis of novel hybrid materials.
Future research should focus on the synthesis and characterization of coordination polymers and metal-organic frameworks (MOFs) incorporating this compound. The butanoyl group can be further functionalized to tune the solubility and processability of these materials, facilitating their use in applications such as gas storage, catalysis, and sensing. mdpi.com The interaction between the organic pyridine-based component and inorganic moieties can be tailored to create materials with unique optical, electronic, and magnetic properties. rsc.orgmdpi.com
A key area of investigation will be the exploration of how the structure of the pyridine ligand influences the final properties of the hybrid material. For instance, the steric hindrance and electronic effects of the butanoyl and dicarbonitrile substituents could direct the formation of specific framework topologies or nanoparticle morphologies. These hybrid materials could find use in advanced applications such as core-shell nanostructures for biosensing or as components in microelectronics. mdpi.com
Investigation of Self-Assembled Architectures
The ability of molecules to spontaneously organize into well-defined supramolecular structures is a cornerstone of modern nanotechnology. The amphiphilic nature of this compound, arising from its polar pyridine dicarbonitrile head and nonpolar butanoyl tail, suggests a strong propensity for self-assembly in various solvents.
Initial studies should explore the self-assembly behavior of this molecule in aqueous and organic media. It is hypothesized that it could form a variety of nanostructures, such as micelles, vesicles, nanofibers, or nanotubes, depending on the conditions. nih.gov The formation of such structures is often driven by a combination of hydrogen bonding, π-π stacking of the pyridine rings, and solvophobic interactions. Pyridine-containing block copolymers have already demonstrated the ability to self-assemble into highly-ordered nano-objects. rsc.org
Further research could focus on controlling the morphology of these self-assembled architectures by modifying the butanoyl chain or by introducing co-assembling molecules. rsc.org For example, derivatization of the butanoyl group could lead to stimuli-responsive materials that change their structure in response to changes in pH, temperature, or light. The resulting nanotubes and nanofibers could have applications in drug delivery, tissue engineering, and as templates for the synthesis of inorganic nanomaterials. nih.govchemrxiv.org
Advanced Reaction Methodologies for Derivatization
To fully unlock the potential of this compound, the development of advanced and selective methods for its chemical modification is crucial. The pyridine ring, while electron-deficient, offers several positions for functionalization. researchgate.net Recent breakthroughs in C-H functionalization of pyridines, including meta-selective approaches, could be adapted to introduce a wide range of functional groups onto the pyridine core. innovations-report.com
The butanoyl side chain presents another versatile handle for derivatization. Standard ketone chemistry can be employed to introduce new functionalities, such as amines, alcohols, or extended alkyl chains. This would allow for the synthesis of a library of derivatives with tailored properties. For example, the introduction of long alkyl chains could enhance solubility in nonpolar solvents, while the incorporation of fluorescent moieties could enable its use in bioimaging applications.
Furthermore, the nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, opening up a vast chemical space for further reactions. The development of regioselective derivatization strategies will be a significant challenge and a key focus of future research. chemistryviews.orgnih.gov These advanced methodologies will be instrumental in creating a diverse range of molecules for various applications. researchgate.net
Interdisciplinary Applications in Emerging Technologies
The unique combination of functionalities in this compound makes it a promising candidate for a variety of emerging technologies. Its electron-deficient pyridine ring and nitrile groups suggest potential applications in organic electronics, such as in the development of n-type semiconductors for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
In the field of medicinal chemistry, the pyridine scaffold is a common motif in many pharmaceuticals. researchgate.net While this article does not delve into dosage or safety, the exploration of the biological activity of derivatives of this compound could be a fruitful area of research. The dicarbonitrile functionality is also found in some biologically active compounds. nih.govresearchgate.net
Moreover, the ability of the pyridine nitrogen to act as a catalyst or ligand could be exploited in the development of new catalytic systems. The immobilization of this compound or its derivatives onto solid supports could lead to recyclable and efficient catalysts for a range of organic transformations. The diverse potential applications underscore the need for interdisciplinary collaboration to fully realize the promise of this versatile molecule.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Butanoylpyridine-2,4-dicarbonitrile, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of pyridine dicarbonitrile derivatives typically involves multicomponent reactions. For example, a reflux-based protocol using ethanol as a solvent, ammonium acetate as a catalyst, and ketones/aldehydes as substrates can be adapted. Adjusting the molar ratio of reactants (e.g., 1:1:1 for ketone, aldehyde, and ethyl cyanoacetate) and extending reflux duration (10–20 hours) may improve yields. Post-synthesis purification via crystallization (e.g., DMF/ethanol mixtures) is critical to isolate the product . Similar methods for sulfonylpyridines (e.g., using potassium 2-acyl-1,1,3,3-tetracyanopropenides) suggest that acylating agents require controlled stoichiometry to avoid side products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming substituent positions and carbonitrile group integration. Infrared (IR) spectroscopy can validate nitrile stretches (~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline derivatives, X-ray diffraction (e.g., CCDC-971311 protocols) resolves bond angles and crystal packing .
Q. What are the recommended protocols for ensuring the purity of this compound post-synthesis?
- Methodological Answer : Sequential washing with ethanol and water removes unreacted precursors. Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/ethanol) enhances purity. Analytical HPLC with a C18 column and UV detection (λ = 254 nm) monitors purity (>95% threshold). Safety protocols, including fume hood use and PPE, are mandatory due to potential cyanide exposure .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR spectral data for pyridine dicarbonitrile derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. Deuterated DMSO or CDCl₃ should be standardized for reproducibility. Computational NMR prediction tools (e.g., DFT calculations with Gaussian) can validate experimental shifts. Cross-referencing with crystallographic data (e.g., C–N bond lengths from X-ray structures) resolves ambiguities in substituent positioning .
Q. What strategies mitigate side reactions during the synthesis of this compound, particularly when using acylating agents?
- Methodological Answer : Side reactions (e.g., over-acylation) are minimized by slow addition of acyl chlorides at 0–5°C. Catalytic bases like triethylamine neutralize HCl byproducts. Monitoring via TLC (ethyl acetate/hexane) identifies intermediates. For brominated analogs, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) improves regioselectivity .
Q. How does the electronic nature of substituents influence the reactivity of pyridine dicarbonitrile derivatives in nucleophilic addition reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -CN) activate the pyridine ring for nucleophilic attack at C-2 and C-4 positions. Substituent effects can be quantified via Hammett σ constants. Computational studies (e.g., Fukui indices) predict reactive sites. For example, tert-butyl groups increase steric hindrance, reducing reaction rates at adjacent carbons .
Q. What computational methods assist in predicting the crystal packing and stability of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER) model crystal lattice interactions. Density Functional Theory (DFT) optimizes molecular geometry, while Hirshfeld surface analysis identifies dominant intermolecular forces (e.g., hydrogen bonds, π-π stacking). Cambridge Structural Database (CSD) queries for analogous structures guide packing predictions .
Safety and Compliance
Q. What safety considerations are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound’s nitrile groups pose toxicity risks (cyanide release under degradation). Work under fume hoods with nitrile gloves and lab coats. Spill kits with activated charcoal neutralize residues. Storage in airtight containers at 2–8°C prevents moisture-induced decomposition. Emergency protocols for cyanide exposure (e.g., amyl nitrite inhalation) must be established .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
